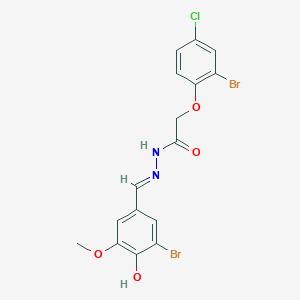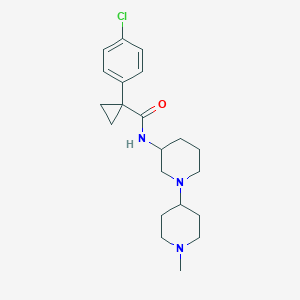![molecular formula C22H21BrN2O4S B6092569 N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6092569.png)
N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, also known as BMS-986205, is a small molecule inhibitor that has shown potential in treating various diseases. It is a highly selective and potent inhibitor of the TYK2 enzyme, which plays a crucial role in regulating the immune system.
Mécanisme D'action
N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide works by selectively inhibiting the TYK2 enzyme, which plays a crucial role in regulating the immune system. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. Inhibition of TYK2 can lead to a reduction in the production of pro-inflammatory cytokines, which can help alleviate the symptoms of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the TYK2 enzyme, with an IC50 value of 1.0 nM. It has also been shown to be highly selective, with minimal inhibition of other kinases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and improving disease outcomes in animal models of autoimmune and inflammatory diseases. It has also shown potential in treating certain types of cancer, as TYK2 plays a role in the growth and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide in lab experiments is its high potency and selectivity, which allows for precise targeting of the TYK2 enzyme. This can help researchers better understand the role of TYK2 in various diseases and develop more effective treatments. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for the development of N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide. One area of focus is the development of more potent and selective inhibitors of the TYK2 enzyme, which could lead to more effective treatments for autoimmune and inflammatory diseases. Another area of focus is the development of combination therapies, which could target multiple pathways involved in the immune response. Additionally, further research is needed to fully understand the role of TYK2 in various diseases and to identify potential biomarkers for patient selection.
Méthodes De Synthèse
The synthesis of N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves several steps, starting with the reaction of 2-bromoaniline with benzylamine to form N-benzyl-2-bromoaniline. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to form N-benzyl-N-(2-bromophenyl)-4-methoxybenzenesulfonamide. This compound is then reacted with glycine to form N-benzyl-N-(2-bromophenyl)-N-glycinyl-4-methoxybenzenesulfonamide. Finally, the N-glycinyl group is removed by treatment with trifluoroacetic acid to form this compound.
Applications De Recherche Scientifique
N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has shown potential in treating various diseases, including autoimmune disorders, inflammatory diseases, and cancer. It has been shown to be a highly selective and potent inhibitor of the TYK2 enzyme, which plays a crucial role in regulating the immune system. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. Inhibition of TYK2 can lead to a reduction in the production of pro-inflammatory cytokines, which can help alleviate the symptoms of autoimmune and inflammatory diseases.
Propriétés
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-29-18-11-13-19(14-12-18)30(27,28)25(15-17-7-3-2-4-8-17)16-22(26)24-21-10-6-5-9-20(21)23/h2-14H,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGRYYJIBJMVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinyl}-N-isopropylacetamide](/img/structure/B6092489.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B6092504.png)
![5-(2-furyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6092519.png)
![1-(tetrahydro-2-furanylmethyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6092532.png)
![1-(2,3-difluorobenzyl)-4-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B6092545.png)

![1-methyl-4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperazine](/img/structure/B6092559.png)
![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6092574.png)
![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-furamide hydrochloride](/img/structure/B6092575.png)
![2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6092580.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092584.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B6092592.png)
![N-(2-methylphenyl)-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B6092606.png)
